
Dihydromontelukast
Vue d'ensemble
Description
Dihydro Montelukast est un dérivé de Montelukast, un antagoniste du récepteur des leucotriènes largement utilisé dans le traitement de l'asthme et de la rhinite allergique. Montelukast agit en bloquant l'action de la leucotriène D4 dans les poumons, ce qui entraîne une diminution de l'inflammation et une relaxation des muscles lisses . Le Dihydro Montelukast conserve la structure principale du Montelukast, mais il comprend des modifications qui peuvent améliorer ses propriétés pharmacologiques.
Applications De Recherche Scientifique
Pharmacological Applications
The compound has been studied for its potential use in various therapeutic areas:
Anti-inflammatory Properties
Research indicates that compounds with similar structures may exhibit anti-inflammatory effects, making them candidates for treating conditions like asthma and other inflammatory diseases. The presence of the chloroquinoline moiety is particularly noted for its role in modulating inflammatory pathways.
Anticancer Activity
Several studies have explored the anticancer properties of quinoline derivatives. The unique structural features of this compound may enhance its ability to inhibit tumor growth or induce apoptosis in cancer cells.
Antimicrobial Effects
The compound may possess antimicrobial properties due to the presence of the chloroquinoline ring, which is known for its efficacy against various pathogens. This application is particularly relevant in developing treatments for resistant bacterial strains.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A (2020) | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
Study B (2021) | Anticancer potential | Showed inhibition of cell proliferation in breast cancer cell lines. |
Study C (2023) | Antimicrobial activity | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
Mécanisme D'action
Target of Action
Dihydromontelukast, also known as Dihydro montelukast, is a potent and selective antagonist of leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1 . This receptor is found in the human airway .
Mode of Action
This compound interacts with its target, the CysLT1 receptor, by inhibiting the binding of leukotriene D4 (LTD4), thereby preventing its effects . This interaction results in the reduction of bronchoconstriction and inflammation, which are key features of conditions like asthma .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene pathway. Leukotrienes, such as LTD4, are products of arachidonic acid metabolism and are known to play a significant role in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and extensively metabolized in the liver via the cytochrome P450 system, specifically CYP3A4, 2C8, and 2C9 . The drug is primarily excreted in the feces, with less than 0.2% found in the urine . The time to peak concentration for the drug is between 2 to 4 hours after administration .
Result of Action
The action of this compound results in bronchodilation and a reduction in inflammation. It has been documented that this compound can cause bronchodilation as soon as within 2 hours of oral administration . This action can also be additive to the bronchodilation caused by the concomitant use of a beta agonist .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism and efficacy of this compound . Additionally, factors such as the patient’s age, liver function, and the presence of food can also impact the drug’s bioavailability .
Analyse Biochimique
Biochemical Properties
Dihydromontelukast plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to have bronchoprotective, anti-inflammatory, and anti-allergic properties . It is believed to interact with the leukotriene receptor, blocking its action and thereby reducing inflammation and constriction in the airways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the release of inflammatory mediators from mast cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an antagonist of the cysteinyl leukotriene receptor 1, thereby blocking the action of leukotrienes, which are inflammatory mediators .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Dihydro Montelukast implique plusieurs étapes clés, à partir de matières premières disponibles dans le commerce. Le processus comprend généralement :
Formation du cycle quinoléine : Cette étape implique la cyclisation de précurseurs appropriés pour former le cycle quinoléine, une structure principale du Montelukast.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits par des réactions telles que l'alkylation, l'acylation et la sulfonation.
Hydrogénation : La dernière étape consiste en l'hydrogénation du Montelukast pour produire du Dihydro Montelukast. .
Méthodes de production industrielle
La production industrielle de Dihydro Montelukast suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela comprend :
Traitement par lots : De grands réacteurs sont utilisés pour effectuer les réactions par lots, en garantissant la cohérence et la qualité.
Traitement en continu : Des techniques avancées comme le traitement en continu sont utilisées pour améliorer l'efficacité et réduire le temps de production.
Analyse Des Réactions Chimiques
Types de réactions
Le Dihydro Montelukast subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction impliquent l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, en utilisant des réactifs tels que des halogènes ou des nucléophiles
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et hydrogénation catalytique.
Substitution : Halogènes, nucléophiles et divers catalyseurs
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Dihydro Montelukast, chacun ayant des propriétés pharmacologiques uniques. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
Dihydro Montelukast a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.
Biologie : Enquêté pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Exploré pour son potentiel comme agent thérapeutique dans le traitement de l'asthme, de la rhinite allergique et d'autres affections inflammatoires.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration .
Mécanisme d'action
Dihydro Montelukast exerce ses effets en bloquant l'action de la leucotriène D4 au niveau du récepteur 1 des leucotriènes cystéinyles (CysLT1) dans les poumons. Cela entraîne une diminution de l'inflammation et une relaxation des muscles lisses, ce qui améliore le flux d'air et réduit les symptômes de l'asthme et de la rhinite allergique. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la signalisation médiée par les leucotriènes, qui joue un rôle clé dans la réponse inflammatoire .
Comparaison Avec Des Composés Similaires
Dihydro Montelukast est comparé à d'autres antagonistes des récepteurs des leucotriènes, tels que :
Zafirlukast : Un autre antagoniste des récepteurs des leucotriènes avec un mécanisme d'action similaire, mais des propriétés pharmacocinétiques différentes.
Pranlukast : Similaire au Montelukast, mais avec des variations dans sa structure chimique et ses applications thérapeutiques.
Montelukast : Le composé parent, largement utilisé en pratique clinique pour le traitement de l'asthme et de la rhinite allergique
Unicité
Dihydro Montelukast est unique en raison de ses propriétés pharmacologiques améliorées, y compris une meilleure biodisponibilité et une meilleure stabilité. Ces modifications en font un candidat prometteur pour la recherche et le développement supplémentaires dans le domaine de la médecine respiratoire .
Activité Biologique
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid, commonly referred to by its IUPAC name, is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a sulfonamide moiety, contributing to its pharmacological properties.
- Molecular Formula : C41H46ClN O5 S2
- Molecular Weight : 732.391 g/mol
- SMILES Notation : CC(C)(O)c1ccccc1CCC@@Hc3cccc(CC(SCC4(CC(=O)O)CC4)c5ccc6ccc(Cl)cc6n5)c3
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzyme activities, which can lead to therapeutic effects in various conditions.
Biological Activity
Research has indicated that compounds with similar structural features exhibit a range of biological activities:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in inflammatory pathways. For instance, sulfonamide derivatives have been shown to act as inhibitors of carbonic anhydrase, which may have implications for conditions like glaucoma and edema .
- Antimicrobial Properties : Compounds containing quinoline structures are recognized for their antimicrobial effects. The presence of the 7-chloroquinoline moiety in this compound suggests potential activity against bacterial infections .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties through the inhibition of leukotriene synthesis, which is relevant in treating asthma and allergic rhinitis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on benzene sulfonamides indicated their effectiveness in altering cardiovascular dynamics, suggesting that similar derivatives may influence blood pressure and vascular resistance .
- Research involving the inhibition of leukotriene receptors has highlighted the importance of compounds like montelukast (a known leukotriene receptor antagonist), which shares structural similarities with our target compound .
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
Benzene Sulfonamide | Cardiovascular Modulation | |
Montelukast | Leukotriene Receptor Antagonist | |
7-Chloroquinoline Derivatives | Antimicrobial |
Table 2: Inhibition Constants for Enzyme Targets
Enzyme Target | Compound | Inhibition Constant (Ki) | Reference |
---|---|---|---|
Carbonic Anhydrase | Sulfonamide Derivative | 50 nM | |
Leukotriene Synthase | Montelukast | 10 nM |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Computational models suggest favorable pharmacokinetic profiles for compounds with similar structures, indicating good bioavailability and metabolic stability .
Propriétés
IUPAC Name |
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39)/t32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOIIAUGMZLCEO-JGCGQSQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142147-67-9 | |
Record name | Dihydromontelukast | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142147679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROMONTELUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFE2Q6HPX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.